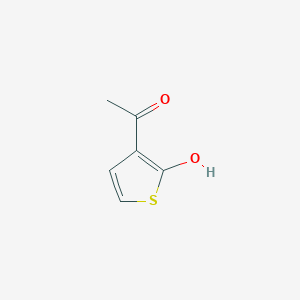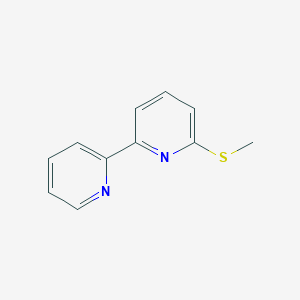![molecular formula C5H8N4O B13132847 1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both an oxetane ring and a triazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through the intramolecular cyclization of epoxides or halohydrins . For instance, the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures can yield oxetane . The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne .
Industrial Production Methods
Industrial production methods for 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the cyclization and cycloaddition reactions to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Both the oxetane and triazole rings can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can yield various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: The compound can be used in the production of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, while the triazole ring can participate in π-π stacking interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A simple triazole ring without the oxetane moiety.
Oxetane: A four-membered ring containing one oxygen atom without the triazole moiety.
1-(Oxetan-3-yl)-1H-1,2,3-triazole: A compound similar to 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine but without the amine group
Uniqueness
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine is unique due to the combination of the oxetane and triazole rings, which imparts distinct physicochemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C5H8N4O |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
1-(oxetan-3-yl)triazol-4-amine |
InChI |
InChI=1S/C5H8N4O/c6-5-1-9(8-7-5)4-2-10-3-4/h1,4H,2-3,6H2 |
InChI-Schlüssel |
FCWBVTAEQJWWOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)N2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
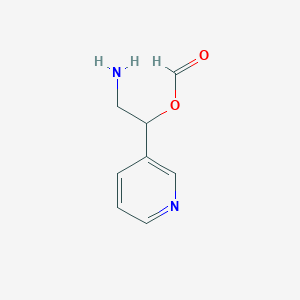
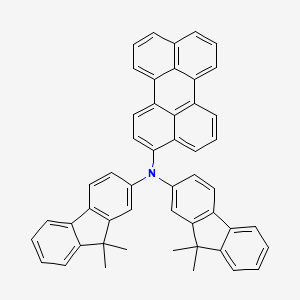
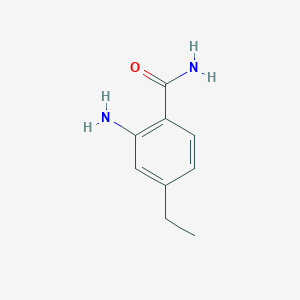
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
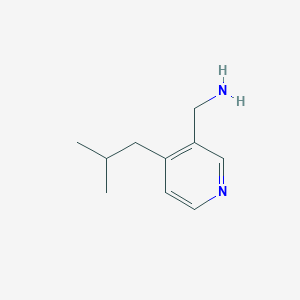
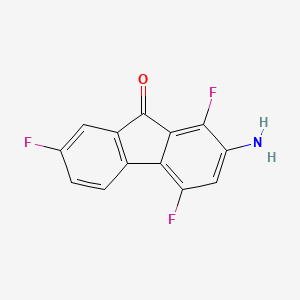
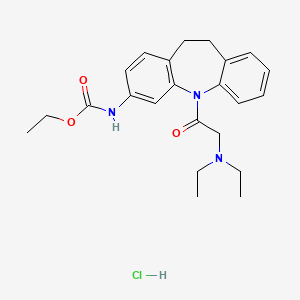
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)
